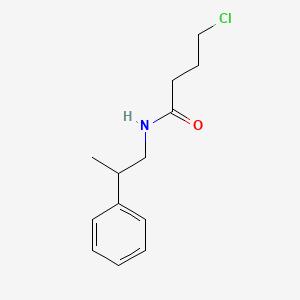![molecular formula C11H20N2O3 B13892156 tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to an azepane ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azepane derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various heterocyclic compounds .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interactions between enzymes and carbamate derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical assays and drug development .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but without the azepane ring.
N-Boc-ethanolamine: Another carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different substituents on the carbamate group.
Uniqueness: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is unique due to the presence of the azepane ring, which imparts specific reactivity and stability. This makes it suitable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
OSAXWHKEQRUBFV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNC(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


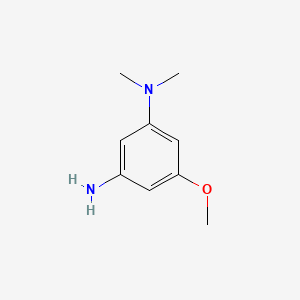
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)

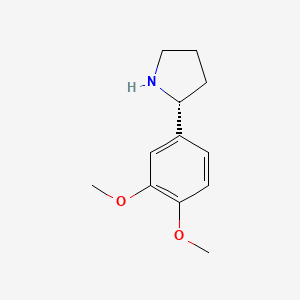
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)

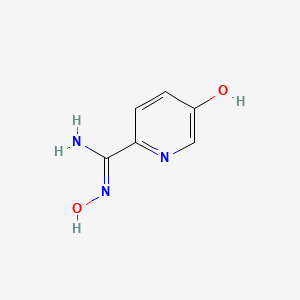
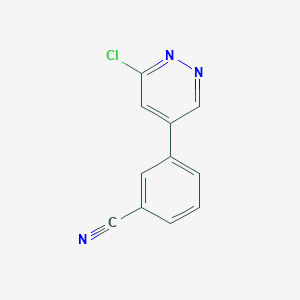
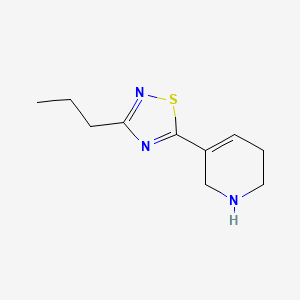
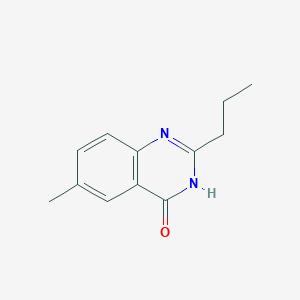
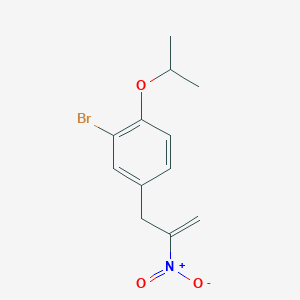
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)

